molecular formula C6H9NOS B161059 2-Amino-1-thiophen-2-yl-ethanol CAS No. 10021-67-7

2-Amino-1-thiophen-2-yl-ethanol

Cat. No.: B161059
CAS No.: 10021-67-7
M. Wt: 143.21 g/mol
InChI Key: LOULKRKJFMPTJQ-UHFFFAOYSA-N
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Description

2-Amino-1-thiophen-2-yl-ethanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Industrial Applications : Synthesis of thio-1,3,4-oxadiazol-2-yl derivatives from 2-amino-1-thiophen-2-yl-ethanol for potential industrial uses, including photoelectronic devices, due to their good thermal stability and optical properties as demonstrated by XRD and photoluminescence spectrum analysis Shafi, Rajesh, & Senthilkumar, 2021.

Pharmaceutical and Biological Activity

  • Antibacterial and Antifungal Properties : Substituted thiophenes, including derivatives of this compound, have shown a wide spectrum of biological activities. These activities range from antibacterial and antifungal to antiproliferative and antioxidant properties, highlighting their importance in pharmaceutical research Nagaraju et al., 2018.

Materials Science and Electrochemistry

  • Polymeric and Electronic Applications : Conducting polymers derived from thiophene derivatives exhibit remarkable electrochromic properties, making them suitable for use in thin-film transistors, solar cells, and chemical sensors. This is attributed to their ability to undergo color changes and maintain stability over multiple switching cycles, demonstrating their potential in advanced material science applications Camurlu, Çırpan, & Toppare, 2005.

Organic Synthesis and Methodology

  • Synthesis Techniques : Various synthesis techniques for 2-thiophene ethanol, an important intermediate in medicinal chemistry, have been explored, including butyl lithium, Grignard, natrium reagent, and reduction ester processes. These methods underscore the compound's versatility and potential applications in developing therapeutics Jiang Lin-shi, 2007.

Future Directions

Thiophene-based analogs, including 2-Amino-1-thiophen-2-yl-ethanol, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Amino-1-thiophen-2-yl-ethanol on these processes have not been reported.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .

Metabolic Pathways

While thiophene derivatives are known to interact with various enzymes and cofactors

Properties

IUPAC Name

2-amino-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULKRKJFMPTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331175
Record name 2-amino-1-thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10021-67-7, 62019-66-3
Record name 2-amino-1-thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(thiophen-2-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10021-67-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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